molecular formula C11H7Cl3N2O B8634077 (5-Chloro-1-methyl-1H-pyrazol-4-yl)(2,4-dichlorophenyl)methanone CAS No. 92983-75-0

(5-Chloro-1-methyl-1H-pyrazol-4-yl)(2,4-dichlorophenyl)methanone

Cat. No. B8634077
CAS RN: 92983-75-0
M. Wt: 289.5 g/mol
InChI Key: JGLCELNMCHMSFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Chloro-1-methyl-1H-pyrazol-4-yl)(2,4-dichlorophenyl)methanone is a useful research compound. Its molecular formula is C11H7Cl3N2O and its molecular weight is 289.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Chloro-1-methyl-1H-pyrazol-4-yl)(2,4-dichlorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chloro-1-methyl-1H-pyrazol-4-yl)(2,4-dichlorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

92983-75-0

Product Name

(5-Chloro-1-methyl-1H-pyrazol-4-yl)(2,4-dichlorophenyl)methanone

Molecular Formula

C11H7Cl3N2O

Molecular Weight

289.5 g/mol

IUPAC Name

(5-chloro-1-methylpyrazol-4-yl)-(2,4-dichlorophenyl)methanone

InChI

InChI=1S/C11H7Cl3N2O/c1-16-11(14)8(5-15-16)10(17)7-3-2-6(12)4-9(7)13/h2-5H,1H3

InChI Key

JGLCELNMCHMSFZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)C2=C(C=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 5 ml of phosphorus oxychloride was added 2.71 g (0.01 mol) of 4-(2,4-dichlorobenzoyl)-1-methyl-5-hydroxypyrazole and the resulting mixture was heated under reflux for 3 hours. After cooling, the reaction mixture was poured into ice water. Oily product was extracted with ethyl acetate, washed successively with 5% aqueous sodium bicarbonate and saturated brine and dried over anhydrous sodium sulfate. Then the solvent was distilled off therefrom under reduced pressure and the resulting oil was purified through silica gel column chromatography using benzene as an eluant to give 2.84 g of the title compound as pale yellow crystals, (yield: 98%), m.p. 81.0°-83.0° C.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2.71 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

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